molecular formula C8H10FIN2O2 B2441374 Ethyl 1-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate CAS No. 2226182-99-4

Ethyl 1-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate

Cat. No.: B2441374
CAS No.: 2226182-99-4
M. Wt: 312.083
InChI Key: IZQXYXLJHPPRBM-UHFFFAOYSA-N
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Description

Ethyl 1-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoroethyl group, an iodine atom, and an ester functional group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent such as N-iodosuccinimide.

    Attachment of the Fluoroethyl Group: The fluoroethyl group can be introduced through a nucleophilic substitution reaction using a fluoroethyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Biological Probes: The compound can be used as a molecular probe in biological studies to investigate enzyme activities and receptor interactions.

    Radiolabeling: The presence of the iodine atom makes it suitable for radiolabeling, which is useful in imaging studies such as positron emission tomography (PET).

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, while the iodine atom can facilitate radiolabeling for imaging studies. The ester functional group may undergo hydrolysis in biological systems, releasing the active pyrazole derivative that exerts the desired biological effects.

Comparison with Similar Compounds

  • Ethyl 1-(2-chloroethyl)-5-iodopyrazole-3-carboxylate
  • Ethyl 1-(2-bromoethyl)-5-iodopyrazole-3-carboxylate
  • Ethyl 1-(2-fluoroethyl)-5-bromopyrazole-3-carboxylate

Comparison:

  • Ethyl 1-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate is unique due to the presence of both a fluoroethyl group and an iodine atom, which can enhance its biological activity and suitability for radiolabeling.
  • Ethyl 1-(2-chloroethyl)-5-iodopyrazole-3-carboxylate and Ethyl 1-(2-bromoethyl)-5-iodopyrazole-3-carboxylate have similar structures but differ in the halogen atom attached to the ethyl group, which can affect their reactivity and biological properties.
  • Ethyl 1-(2-fluoroethyl)-5-bromopyrazole-3-carboxylate has a bromine atom instead of iodine, which may influence its radiolabeling potential and biological interactions.

Properties

IUPAC Name

ethyl 1-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FIN2O2/c1-2-14-8(13)6-5-7(10)12(11-6)4-3-9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQXYXLJHPPRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)I)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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